molecular formula C14H18N2O4 B3249125 Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate CAS No. 191338-94-0

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate

Cat. No. B3249125
Key on ui cas rn: 191338-94-0
M. Wt: 278.3 g/mol
InChI Key: MAYHAJDLOHTAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446112B2

Procedure details

[4-(2,2-Dimethyl-propionylamino)-pyridin-3-yl]-oxo-acetic acid ethyl ester (532 mg, 1.91 mmol) was taken up in ethanol (1.9 mL) and 4N KOH (1.9 mL, 4 equiv) was added. The solution was refluxed for 2-3 h at 100° C., acetophenone (0.446 mL, 2.0 equiv) was added neat, and the reaction was allowed to reflux overnight. Upon cooling to room temperature, the solution was diluted with 1N NaOH and extracted twice with ether. The product was precipitated from the aqueous layer by the addition of glacial AcOH (5-10 mL). The solids were collected by vacuum filtration, rinsed with cold water, and dried under high vacuum (white solid, 371 mg, 78%). 1H NMR (400 MHz, DMSO-d6) δ 10.00 (s, 1 H), 8.80 (d, J=5.6 Hz, 1 H), 8.56 (s, 1 H), 8.35-8.31 (m, 2 H), 8.03 (d, J=6.0 Hz, 1 H), 7.61-7.58 (m, 3 H). MS (LR-APCI) calcd. for C15H11N2O2 (M+H) 251.1; found 251.5.
Quantity
532 mg
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
0.446 mL
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:20])[C:5]([C:7]1[CH:8]=[N:9][CH:10]=[CH:11][C:12]=1[NH:13]C(=O)C(C)(C)C)=O)C.[OH-].[K+].[C:23]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)(=O)[CH3:24]>C(O)C.[OH-].[Na+]>[C:26]1([C:23]2[CH:24]=[C:5]([C:4]([OH:20])=[O:3])[C:7]3[C:12](=[CH:11][CH:10]=[N:9][CH:8]=3)[N:13]=2)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
532 mg
Type
reactant
Smiles
C(C)OC(C(=O)C=1C=NC=CC1NC(C(C)(C)C)=O)=O
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0.446 mL
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Four
Name
Quantity
1.9 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
CUSTOM
Type
CUSTOM
Details
The product was precipitated from the aqueous layer by the addition of glacial AcOH (5-10 mL)
FILTRATION
Type
FILTRATION
Details
The solids were collected by vacuum filtration
WASH
Type
WASH
Details
rinsed with cold water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum (white solid, 371 mg, 78%)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=NC2=CC=NC=C2C(=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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